3-benzoylbenzyl 4-methyl-3-nitrobenzoate 3-benzoylbenzyl 4-methyl-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9304924
InChI: InChI=1S/C22H17NO5/c1-15-10-11-19(13-20(15)23(26)27)22(25)28-14-16-6-5-9-18(12-16)21(24)17-7-3-2-4-8-17/h2-13H,14H2,1H3
SMILES: CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula: C22H17NO5
Molecular Weight: 375.4 g/mol

3-benzoylbenzyl 4-methyl-3-nitrobenzoate

CAS No.:

Cat. No.: VC9304924

Molecular Formula: C22H17NO5

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzoylbenzyl 4-methyl-3-nitrobenzoate -

Specification

Molecular Formula C22H17NO5
Molecular Weight 375.4 g/mol
IUPAC Name (3-benzoylphenyl)methyl 4-methyl-3-nitrobenzoate
Standard InChI InChI=1S/C22H17NO5/c1-15-10-11-19(13-20(15)23(26)27)22(25)28-14-16-6-5-9-18(12-16)21(24)17-7-3-2-4-8-17/h2-13H,14H2,1H3
Standard InChI Key FSDCAQXDNVFZCE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Benzoylbenzyl 4-methyl-3-nitrobenzoate (C22H17NO5\text{C}_{22}\text{H}_{17}\text{NO}_{5}) has a molecular weight of 375.4 g/mol . Its IUPAC name, (3-benzoylphenyl)methyl 3-methyl-4-nitrobenzoate, reflects the arrangement of substituents:

  • A benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-) attached to the phenyl ring at position 3.

  • A methyl group (CH3\text{CH}_3) at position 3 of the benzoate ring.

  • A nitro group (NO2\text{NO}_2) at position 4 of the benzoate ring .

Table 1: Key Identifiers of 3-Benzoylbenzyl 4-Methyl-3-Nitrobenzoate

PropertyValueSource
Molecular FormulaC22H17NO5\text{C}_{22}\text{H}_{17}\text{NO}_{5}PubChem
SMILES NotationCC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]\text{CC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]}PubChem
InChIKeyYSPZZVINHSUKPF-UHFFFAOYSA-NPubChem

Structural Analysis

The compound’s X-ray crystallography data (unavailable in provided sources) would likely reveal planar aromatic systems with steric interactions between the benzoyl and nitro groups. Computational models predict moderate polarity due to the nitro group, influencing solubility in polar aprotic solvents .

Synthesis and Reaction Pathways

Hypothesized Synthetic Routes

While no direct synthesis is documented, analogous esterification strategies suggest two potential pathways:

Esterification of 4-Methyl-3-Nitrobenzoic Acid

  • Acyl Chloride Formation: React 4-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acyl chloride .

  • Nucleophilic Substitution: Treat 3-benzoylbenzyl alcohol with the acyl chloride in the presence of a base (e.g., pyridine) to yield the ester .

C6H4(NO2)(CH3)COCl+HOCH2C6H4COC6H5C22H17NO5+HCl\text{C}_6\text{H}_4(\text{NO}_2)(\text{CH}_3)\text{COCl} + \text{HOCH}_2\text{C}_6\text{H}_4\text{COC}_6\text{H}_5 \rightarrow \text{C}_{22}\text{H}_{17}\text{NO}_{5} + \text{HCl}

Transesterification

A metal-catalyzed (e.g., Ti(OiPr)4\text{Ti(OiPr)}_4) reaction between methyl 4-methyl-3-nitrobenzoate and 3-benzoylbenzyl alcohol could displace the methoxy group, forming the target ester .

Physicochemical Properties

Experimental and Predicted Data

PubChem provides limited experimental data, but computational estimates suggest:

  • Boiling Point: ~318°C (extrapolated from smaller esters ).

  • Melting Point: Likely >80°C, analogous to methyl 3-methyl-4-nitrobenzoate .

  • Solubility: Low water solubility due to aromaticity; soluble in dichloromethane or dimethylformamide .

Table 2: Comparative Physicochemical Properties

CompoundMolecular Weight (g/mol)Melting Point (°C)
3-Benzoylbenzyl 4-methyl-3-nitrobenzoate375.4>80 (predicted)
Methyl 4-methyl-3-nitrobenzoate195.1751

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